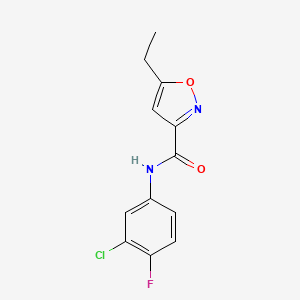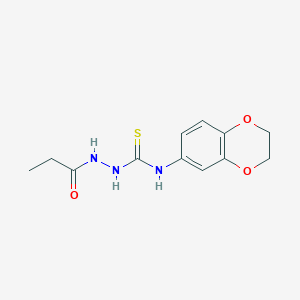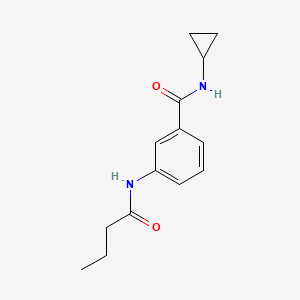![molecular formula C14H22N2O3S B4796282 N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4796282.png)
N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide
Overview
Description
N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide, also known as SBDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. SBDP is a sulfonamide derivative that has been studied for its ability to inhibit enzymes and modulate biological pathways.
Mechanism of Action
N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide is a sulfonamide derivative that has been shown to inhibit the activity of enzymes and modulate biological pathways. The mechanism of action of N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide is not fully understood, but it is thought to involve the binding of N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide to the active site of enzymes, preventing their activity. N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has been shown to inhibit the activity of calpain, matrix metalloproteinases, and other enzymes involved in disease.
Biochemical and Physiological Effects:
N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In neuroscience, N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has been shown to protect neurons from cell death and improve cognitive function in animal models. In cancer research, N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has been shown to inhibit cancer cell invasion and metastasis. N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has also been shown to modulate immune function and inflammation in animal models.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has high purity, allowing for accurate and reproducible results. N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has also been shown to be stable under a variety of conditions, making it suitable for long-term storage. However, N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has some limitations for lab experiments. It is a relatively new compound and its mechanism of action is not fully understood, which may limit its use in certain research areas. Additionally, N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide may have off-target effects on other enzymes and pathways, which may complicate data interpretation.
Future Directions
There are several future directions for research on N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide. One area of interest is the development of N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide analogs with improved potency and selectivity for specific enzymes and pathways. Another area of interest is the use of N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide in drug discovery to identify potential inhibitors of disease pathways. Additionally, further research is needed to fully understand the mechanism of action of N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide and its potential applications in a variety of research areas.
Scientific Research Applications
N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has been studied for its potential applications in a variety of research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has been used to study the role of calpain, an enzyme that is involved in neuronal cell death. N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has been shown to inhibit calpain activity and protect neurons from cell death. In cancer research, N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has been studied for its ability to inhibit the activity of matrix metalloproteinases, enzymes that are involved in cancer cell invasion and metastasis. N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has also been used in drug discovery to identify potential inhibitors of enzymes and pathways involved in disease.
properties
IUPAC Name |
N-butan-2-yl-5-(dimethylsulfamoyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-6-11(3)15-14(17)13-9-12(8-7-10(13)2)20(18,19)16(4)5/h7-9,11H,6H2,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKSXZSDOPYZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-(4-chlorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4796200.png)


![N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4796210.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4796226.png)
![3-amino-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4796234.png)

![methyl 3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4796249.png)
![3,5-bis(difluoromethyl)-1-[2-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4796251.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4796274.png)
![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4796285.png)
![2-(3-chloro-4-fluorophenoxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4796307.png)
![2-(3-{[4-(hydroxymethyl)-4-(2-phenoxyethyl)-1-piperidinyl]methyl}phenoxy)ethanol](/img/structure/B4796315.png)